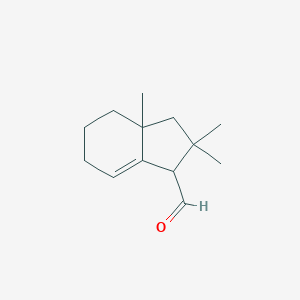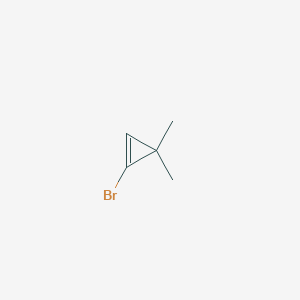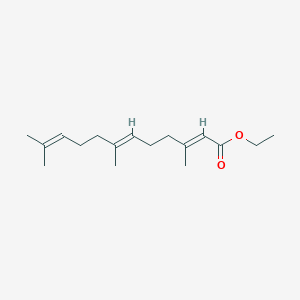
Ethyl trans,trans-farnesoate
概要
説明
Ethyl trans,trans-farnesoate (ETAF) is a natural hormone found in crustaceans and insects. It is a sesquiterpenoid ester produced by the corpora allata glands. ETAF plays a vital role in the regulation of growth, reproduction, and development in crustaceans and insects. In recent years, ETAF has been studied for its potential applications in scientific research.
作用機序
Ethyl trans,trans-farnesoate acts as a hormone in crustaceans and insects, regulating various physiological processes such as growth, reproduction, and development. It binds to specific receptors in the target cells, leading to the activation of signaling pathways that regulate gene expression. The mechanism of action of Ethyl trans,trans-farnesoate is complex and varies depending on the target cell and species.
生化学的および生理学的効果
Ethyl trans,trans-farnesoate has several biochemical and physiological effects on crustaceans and insects. It regulates the synthesis of juvenile hormone, which is essential for the regulation of growth and development. Ethyl trans,trans-farnesoate also regulates the synthesis of ecdysteroids, which are essential for the regulation of molting and metamorphosis. In addition, Ethyl trans,trans-farnesoate has been shown to regulate the synthesis of vitellogenin, a protein essential for reproduction in female insects.
実験室実験の利点と制限
Ethyl trans,trans-farnesoate has several advantages for laboratory experiments. It is a natural hormone, making it more biologically relevant than synthetic hormones. Ethyl trans,trans-farnesoate can also be synthesized in large quantities, making it more accessible for scientific research. However, there are also limitations to using Ethyl trans,trans-farnesoate in laboratory experiments. It is only found in crustaceans and insects, limiting its applicability to other species. In addition, the mechanism of action of Ethyl trans,trans-farnesoate is complex, making it difficult to study.
将来の方向性
There are several future directions for the study of Ethyl trans,trans-farnesoate. One direction is the development of Ethyl trans,trans-farnesoate as a potential alternative to chemical pesticides in agriculture. Another direction is the study of Ethyl trans,trans-farnesoate in other species, such as mammals, to understand its potential applications in human health. The development of new methods for the synthesis and purification of Ethyl trans,trans-farnesoate is also an area of future research. Overall, the study of Ethyl trans,trans-farnesoate has the potential to contribute to a better understanding of the regulation of growth, development, and reproduction in animals.
科学的研究の応用
Ethyl trans,trans-farnesoate has been studied extensively for its potential applications in scientific research. It has been used as a model hormone to study the regulation of growth and development in crustaceans and insects. Ethyl trans,trans-farnesoate has also been studied for its potential applications in agricultural pest control. Several studies have shown that Ethyl trans,trans-farnesoate can regulate the reproduction and development of agricultural pests, making it a potential alternative to chemical pesticides.
特性
CAS番号 |
19954-66-6 |
|---|---|
製品名 |
Ethyl trans,trans-farnesoate |
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |
InChIキー |
RAVLTUCAFRTDRY-NWFDBUFXSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
正規SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
同義語 |
(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

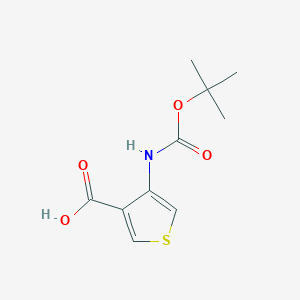
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
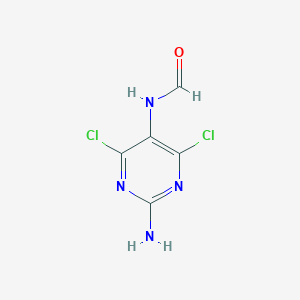
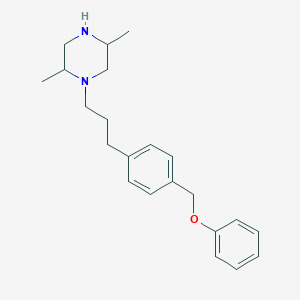
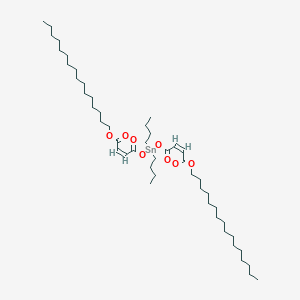
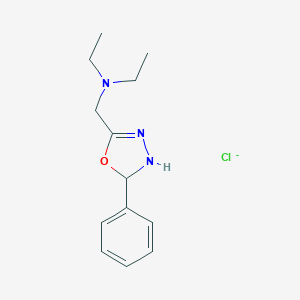
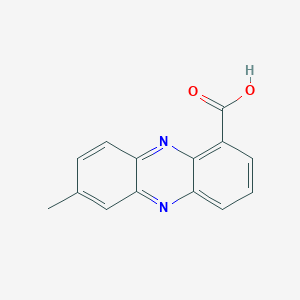
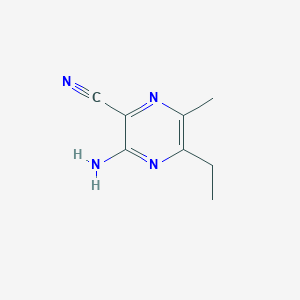
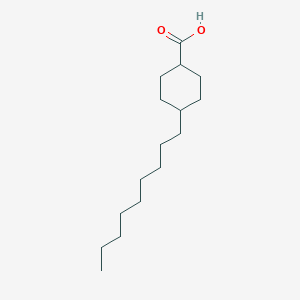
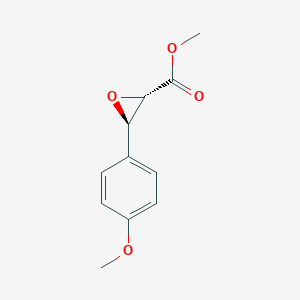
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
